![molecular formula C18H17ClF3N3O3S B298038 N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298038.png)
N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide, also known as CTM-199, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment. CTM-199 is a small molecule inhibitor that targets the MDM2-p53 protein-protein interaction, which is a key pathway in cancer development and progression.
Wirkmechanismus
N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide targets the MDM2-p53 protein-protein interaction, which is a key pathway in cancer development and progression. Specifically, N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide binds to the MDM2 protein, which is responsible for inhibiting the tumor suppressor protein p53. By inhibiting the MDM2-p53 interaction, N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide allows p53 to function normally and induce cell death in cancer cells.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide has been shown to induce cell death in cancer cells through various mechanisms, including apoptosis and autophagy. Additionally, N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide has been found to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This results in the starvation of cancer cells and the prevention of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide is its specificity for the MDM2-p53 protein-protein interaction, which allows for targeted cancer treatment. However, one limitation is its potential toxicity and side effects, which must be carefully monitored in clinical trials.
Zukünftige Richtungen
There are several future directions for N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide research, including the development of more potent and selective inhibitors, as well as the identification of biomarkers that can predict patient response to treatment. Additionally, N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide may have potential applications in other diseases, such as neurodegenerative disorders and viral infections. Further research is needed to fully understand the potential of N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide in these areas.
Synthesemethoden
The synthesis of N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide involves several steps, including the reaction of 4-chloro-2-methylphenylamine with 2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl methanesulfonate. The resulting product is then purified and characterized using various analytical techniques, such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide has been the subject of numerous scientific studies, with many focusing on its potential use in cancer treatment. In preclinical studies, N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide has been shown to inhibit tumor growth and induce cell death in various cancer cell lines, including leukemia, lung, breast, and colon cancer. Additionally, N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
Produktname |
N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide |
---|---|
Molekularformel |
C18H17ClF3N3O3S |
Molekulargewicht |
447.9 g/mol |
IUPAC-Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C18H17ClF3N3O3S/c1-12-8-15(19)6-7-16(12)25(29(2,27)28)11-17(26)24-23-10-13-4-3-5-14(9-13)18(20,21)22/h3-10H,11H2,1-2H3,(H,24,26)/b23-10+ |
InChI-Schlüssel |
MZNVXVVUPMPADU-AUEPDCJTSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C |
SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NN=CC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NN=CC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.